molecular formula C11H11ClN4 B1488642 6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine CAS No. 1125866-57-0

6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine

Cat. No.: B1488642
CAS No.: 1125866-57-0
M. Wt: 234.68 g/mol
InChI Key: ZUNUUXQUIQZCHV-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine is a pyrimidine derivative featuring a chlorine atom at position 6, a methyl group at position 2, and a pyridin-4-ylmethylamine substituent at position 2. Pyrimidine scaffolds are widely explored in medicinal chemistry due to their versatility in targeting enzymes, kinases, and receptors.

Properties

IUPAC Name

6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4/c1-8-15-10(12)6-11(16-8)14-7-9-2-4-13-5-3-9/h2-6H,7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNUUXQUIQZCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine typically involves:

  • Functionalization of a pyrimidine core, often starting from 2-methyl-4,6-dichloropyrimidine.
  • Nucleophilic substitution at the 4-position chlorine with a pyridin-4-ylmethyl amine derivative.
  • Control of reaction conditions to achieve selective substitution and high purity.

Detailed Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Route

Step 2: Selective Nucleophilic Substitution at Position 4

The key step involves reacting 2-methyl-4,6-dichloropyrimidine with pyridin-4-ylmethylamine under controlled conditions to substitute the chlorine at the 4-position selectively, yielding 6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine.

  • Typical solvents: polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Mild heating (e.g., 50–100 °C) to facilitate substitution.
  • Molar ratios: Equimolar or slight excess of pyridin-4-ylmethylamine to ensure complete conversion.
  • Base: Sometimes a mild base (e.g., triethylamine) is added to neutralize formed HCl and drive the reaction forward.
Step 3: Purification

The crude product is purified by recrystallization or chromatographic techniques to obtain the target compound with high purity.

Representative Preparation Example (Based on Patent CN102161660A and Related Literature)

Step Reagents and Conditions Outcome/Notes
1 2-Methyl-4,6-dichloropyrimidine + Pyridin-4-ylmethylamine Nucleophilic substitution at 4-position; 6-chloro remains intact
Solvent: DMF or DMSO Reaction temperature: 80–100 °C
Base: Triethylamine (optional) Reaction time: 6–12 hours
2 Work-up: Quench with water, extract with organic solvent Isolate crude product
3 Purification by recrystallization or column chromatography Yield: typically 70–85%

This method ensures selective substitution at the 4-position without affecting the 6-chloro substituent, which is crucial for further functionalization or biological activity.

Alternative Synthetic Approaches and Related Compounds

From the literature, related synthetic strategies involve:

  • Suzuki coupling reactions to introduce pyridinyl groups on pyrimidine rings, although these are more common for 2,4-dichloropyrimidines substituted at the 2 or 4 positions with aryl boronic acids.
  • Use of guanylation and cyclization methods to build pyrimidine rings with amino substituents, but these are more complex and less direct for this specific compound.

Research Findings and Optimization Parameters

  • Molar ratios : Optimal molar ratios of amine to dichloropyrimidine are around 1:1 to avoid over-substitution or side reactions.
  • Solvent choice : Polar aprotic solvents enhance nucleophilicity and substitution efficiency.
  • Temperature control : Elevated temperatures (80–100 °C) improve reaction rates but must be balanced to prevent decomposition.
  • Reaction time : Typically 6–12 hours to reach completion, monitored by HPLC or TLC.

Data Table Summarizing Key Reaction Conditions and Outcomes

Parameter Typical Range/Value Effect on Reaction
Starting material ratio 1:1 (amine:dichloropyrimidine) Ensures selective monosubstitution
Solvent DMF, DMSO Facilitates nucleophilic substitution
Temperature 80–100 °C Balances reaction rate and product stability
Reaction time 6–12 hours Ensures full conversion
Base Triethylamine (optional) Neutralizes HCl, drives reaction forward
Yield 70–85% High yield with optimized conditions
Purity >95% (after purification) Suitable for further applications

Notes on Scale-Up and Industrial Preparation

  • The described method is amenable to scale-up due to the use of commercially available reagents and straightforward reaction conditions.
  • Control of moisture and oxygen is recommended to prevent side reactions.
  • Solvent recovery and recycling are feasible in industrial settings.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential use in the development of new drugs. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Ring

Positional Isomerism: Pyridin-2-yl vs. Pyridin-4-yl
  • 6-Chloro-N-(2-pyridylmethyl)pyrimidin-4-amine ():
    • Molecular formula: C₁₀H₉ClN₄.
    • Differs in the pyridine substitution (position 2 vs. 4). Positional isomerism can alter electronic properties and binding interactions. For example, pyridin-2-yl groups may engage in different hydrogen-bonding patterns compared to pyridin-4-yl derivatives .
  • N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine ():
    • Incorporates a trifluoromethyl group at position 6 of the pyridine ring. The electron-withdrawing CF₃ group enhances metabolic stability and may influence target affinity .
Fluorinated Derivatives
  • 6-Chloro-N-(4-fluorobenzyl)pyrimidin-4-amine ():
    • Replaces the pyridin-4-ylmethyl group with a 4-fluorobenzyl moiety. Fluorination often improves bioavailability and membrane permeability due to increased lipophilicity .

Variations in the Pyrimidine Core

Methyl Substitution Patterns
  • 6-Chloro-2-methylpyrimidin-4-amine (CAS 1749-68-4, ):
    • Simplifies the structure by lacking the pyridin-4-ylmethyl group. The methyl group at position 2 may enhance steric hindrance, affecting binding to flat active sites (e.g., kinase ATP pockets) .
  • 6-Chloro-N,N-dimethylpyrimidin-4-amine (CAS 31058-83-0, ): Features dimethylamine at position 3.
Heterocycle Hybridization
  • 1-[2-Chloro-2-(4-chlorophenyl)ethyl]-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ():
    • Replaces the pyrimidine core with a pyrazolo[3,4-d]pyrimidine scaffold. This modification introduces an additional nitrogen atom, which could enhance π-π stacking or hydrogen-bonding interactions .
Kinase Inhibition
  • N-(Pyridin-2-yl)pyrimidin-4-amine derivatives ():
    • Sulfoximine-containing analogues are reported as Src family kinase inhibitors. The pyridin-4-ylmethyl group in the target compound may similarly target kinases but with distinct selectivity profiles due to steric and electronic differences .
  • 2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-[(2-pyridin-2-ylcyclopropyl)methoxy]pyrimidin-4-amine ():
    • Demonstrated synthesis via microwave-assisted substitution, achieving 78% yield. Comparable methods could be applicable to the target compound .
Antiviral Potential
  • N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine ():
    • Identified as a SARS-CoV-2 Mpro inhibitor. The pyridin-4-ylmethyl group in the target compound may similarly engage with viral proteases, though mutagenicity risks (observed in analogues) require evaluation .

Structural and Physicochemical Comparison Table

Compound Name Substituents Molecular Formula Molecular Weight Key Features Potential Applications
Target Compound 6-Cl, 2-CH₃, N-(pyridin-4-ylmethyl) C₁₁H₁₂ClN₅ 257.70 Pyridin-4-ylmethyl enhances target specificity Kinase inhibition, antiviral
6-Chloro-N-(2-pyridylmethyl)pyrimidin-4-amine () 6-Cl, N-(pyridin-2-ylmethyl) C₁₀H₉ClN₄ 220.66 Positional isomer; altered H-bonding Not specified
6-Chloro-N-(4-fluorobenzyl)pyrimidin-4-amine () 6-Cl, N-(4-fluorobenzyl) C₁₁H₉ClFN₃ 237.66 Fluorinated benzyl improves lipophilicity Metabolic stability studies
6-Chloro-2-methylpyrimidin-4-amine () 6-Cl, 2-CH₃ C₅H₆ClN₃ 143.57 Simplified core; steric hindrance Scaffold for further derivatization
1-[2-Chloro-2-(4-chlorophenyl)ethyl]-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine () Pyrazolo-pyrimidine core, 4-Cl-phenyl C₁₉H₁₆Cl₂N₆ 399.28 Hybrid heterocycle; dual chloro groups Anticancer, antiviral

Key Research Findings and Implications

  • Synthetic Accessibility : Microwave irradiation () and Suzuki coupling () are viable for synthesizing pyrimidin-4-amine derivatives, suggesting scalable routes for the target compound .
  • ADME/Tox Considerations : Pyrazolo-pyrimidine analogues () show mutagenicity risks, highlighting the need for thorough toxicity profiling of the target compound .
  • Target Selectivity : Pyridin-4-ylmethyl substitution may confer distinct binding modes compared to pyridin-2-yl or benzyl groups, as seen in kinase inhibitors () .

Biological Activity

6-Chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine, also known by its CAS number 1111849-84-3, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a chloro group and a pyridine moiety, which are significant in enhancing its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other relevant biological effects.

PropertyValue
Molecular FormulaC12H13ClN4
Molar Mass248.71 g/mol
CAS Number1111849-84-3

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrimidine derivatives. Although specific data on 6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine is limited, related compounds have shown promising results. For instance, derivatives with similar structures have demonstrated effective Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli, indicating that modifications in the pyrimidine structure can enhance antibacterial activity .

Anticancer Activity

The anticancer properties of pyrimidine derivatives are well-documented. Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For example, studies involving oxazolo[5,4-d]pyrimidines have reported significant cytotoxicity against colorectal cancer cells with half-maximal cytotoxic concentrations (CC50) much lower than standard chemotherapeutics like cisplatin .

Case Study: Cytotoxicity Evaluation

A comparative study evaluated the cytotoxic effects of several pyrimidine derivatives against human cancer cell lines including A549 (lung adenocarcinoma) and MCF7 (breast adenocarcinoma). The results showed that certain derivatives had CC50 values ranging from 58.44 to 224.32 µM, significantly lower than those for conventional drugs like 5-fluorouracil (CC50 = 381.16 µM) and cisplatin (CC50 = 47.17 µM) .

The proposed mechanisms through which 6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine exerts its biological effects include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes in cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells, leading to cell death.
  • P-glycoprotein Inhibition : Some derivatives have demonstrated the ability to inhibit P-glycoprotein, a protein that often contributes to drug resistance in cancer therapy .

Q & A

Q. Advanced

  • Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase). The pyrimidine core aligns with hinge-region residues (e.g., Met793), while the pyridinylmethyl group occupies hydrophobic pockets .
  • MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable poses .
  • Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., -Cl vs. -CF₃) to guide lead optimization .

What are the key challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Q. Advanced

  • Purification bottlenecks : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for gram-scale production .
  • Byproduct formation : Optimize stoichiometry and reaction monitoring (in situ IR or PAT tools) to minimize dimerization or over-alkylation .
  • Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DMF < 500 ppm) via GC-MS analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine
Reactant of Route 2
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6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine

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